4-Bromo-1-benzothiophene 1,1-dioxide
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Overview
Description
4-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are a class of organosulfur compounds that have diverse applications in medicinal chemistry and materials science. The presence of a bromine atom and a sulfone group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzothiophenes, the core structure of this compound, have diverse applications in medicinal chemistry and materials science . They are present in many natural products and are of great importance .
Mode of Action
The mode of action of 4-Bromo-1-benzothiophene 1,1-dioxide involves its synthesis under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .
Biochemical Pathways
The compound’s synthesis involves intramolecular radical transformations toward the ortho- or ipso-carbon of the benzene ring . This process produces valuable molecular scaffolds by convenient synthetic means .
Result of Action
The result of the action of this compound is the production of benzothiophene motifs . These motifs have potential applications in various fields of research and industry .
Action Environment
The action environment of this compound involves the use of graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature . The electrolyte used is Et4NPF6, and the co-solvent is HFIP/CH3NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of benzo[b]thiophene with dihydrogen peroxide and acetic acid at 78°C under an inert atmosphere. This is followed by a reaction with tetrabutylammonium bromide and sodium bromide in water at 120°C under high pressure . Another approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of electrochemical methods and optimized reaction conditions, such as the use of graphite felt electrodes and specific electrolytes, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dihydrogen peroxide, acetic acid, tetrabutylammonium bromide, and sodium bromide. Reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiophene derivatives with different functional groups .
Scientific Research Applications
4-Bromo-1-benzothiophene 1,1-dioxide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials and as a building block in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-1,1-dioxide: Similar in structure but lacks the bromine atom.
4-Chloro-1-benzothiophene 1,1-dioxide: Similar structure with a chlorine atom instead of bromine.
1-Benzothiophene 1,1-dioxide: Lacks the halogen substituent.
Uniqueness
4-Bromo-1-benzothiophene 1,1-dioxide is unique due to the presence of both a bromine atom and a sulfone group, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNONUAGBUYQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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